molecular formula C25H25N5O B5549698 7-(2-phenylvinyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone

7-(2-phenylvinyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone

Cat. No. B5549698
M. Wt: 411.5 g/mol
InChI Key: VRIPVTBAAHOYBI-MDZDMXLPSA-N
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Description

7-(2-phenylvinyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone is a compound belonging to the quinazolinone family, notable for its diverse biological activities.

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the reaction of anthranilic acids or their derivatives in the presence of suitable catalysts and conditions. For example, Rabilloud and Sillion (1980) synthesized a series of 2-substituted 4H-3,1-benzoxazinones and 2,3-disubstituted 4-(3H)quinazolinones using triphenyl phosphite and pyridine as cyclizing mediums (Rabilloud & Sillion, 1980). Another approach involves the oxidative cyclization of corresponding benzamides, as demonstrated by Abdel-Jalil et al. (2005) in the preparation of 2-aryl-7-fluoro-6-(4-methyl-1-piperazinyl)-4(3H)-quinazolinones (Abdel-Jalil et al., 2005).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by a fused heterocyclic system containing nitrogen atoms. Cheng et al. (2013) described the one-pot synthesis of various 4(3H)-quinazolinones from anthranilamides and aldehydes, highlighting the structural diversity achievable in this compound class (Cheng et al., 2013).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including cyclization, substitution, and oxidative dehydrogenation. For instance, Cao et al. (2005) synthesized quinazolinone derivatives with dithiocarbamate side chains, demonstrating the versatility of reactions that these compounds can undergo (Cao et al., 2005).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as melting points, solubility, and crystalline structure, depend on the specific substituents and overall molecular structure. The work by Ren et al. (2021) on the crystal structure and DFT study of a quinazolinone derivative provides insights into the physical characteristics of these compounds (Ren et al., 2021).

Chemical Properties Analysis

Quinazolinones exhibit a range of chemical properties, including reactivity towards various reagents and participation in different chemical transformations. The study by Hammad et al. (2023) on the synthesis of novel dihydropyridines and hexahydrobenzo[4,5]imidazo[2,1-b]quinazolines linked to piperazine cores illustrates the chemical reactivity of quinazolinone derivatives (Hammad et al., 2023).

Scientific Research Applications

  • Serotonin Receptor Ligands : Intagliata et al. (2017) synthesized a novel set of arylpiperazines, including compounds structurally similar to the specified chemical, to study their binding affinity for 5-HT7 and 5-HT1A receptors. These receptors are significant in the context of neurological and psychological disorders. The study found that certain derivatives showed promising affinity values, suggesting potential therapeutic applications in treating disorders related to these receptors (Intagliata et al., 2017).

  • Anti-Inflammatory and Analgesic Properties : Mosaad et al. (2010) and Mohamed et al. (2009) synthesized novel quinazolinone derivatives and evaluated their anti-inflammatory and analgesic activities. These studies suggest the potential of such compounds in developing new therapeutics for pain and inflammation management (Mosaad et al., 2010); (Mohamed et al., 2009).

  • Dopamine and Serotonin Receptor Antagonists : Perregaard et al. (1992) researched a series of compounds, including 1-piperazinyl derivatives, for their affinity to dopamine D-2 and serotonin 5-HT2 receptors. The study highlights the potential of these compounds in the development of drugs for psychiatric disorders (Perregaard et al., 1992).

  • TNF-α Production and T Cell Proliferation Inhibitors : Tobe et al. (2003) synthesized various 6-fluoro-7-(1-piperazino)quinazolines and evaluated their inhibitory activities toward TNF-α production and T cell proliferation. These findings suggest applications in treating inflammatory diseases and autoimmune disorders (Tobe et al., 2003).

  • Antitumor Activity : Cao et al. (2005) synthesized quinazolinone derivatives with dithiocarbamate side chains and tested their in vitro antitumor activity, revealing potential in cancer therapy (Cao et al., 2005).

  • Antimicrobial and Anthelmintic Activity : Patra et al. (2014) synthesized Quinazolinone clubbed Pyrazole derivative compounds and evaluated their antimicrobial and anthelmintic activities, indicating potential use in treating infections and parasitic infestations (Patra et al., 2014).

properties

IUPAC Name

7-[(E)-2-phenylethenyl]-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O/c31-23-17-20(10-9-19-6-2-1-3-7-19)16-22-21(23)18-27-25(28-22)30-14-12-29(13-15-30)24-8-4-5-11-26-24/h1-11,18,20H,12-17H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIPVTBAAHOYBI-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C4C(=N3)CC(CC4=O)C=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C4C(=N3)CC(CC4=O)/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(E)-2-phenylethenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

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